molecular formula C16H14FN3O4S2 B321637 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

Cat. No.: B321637
M. Wt: 395.4 g/mol
InChI Key: ADYVZAADIZTHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetylsulfamoyl group, a carbamothioyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the acetylsulfamoyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions to form the acetylsulfamoyl intermediate.

    Introduction of the carbamothioyl group: The acetylsulfamoyl intermediate is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with 4-fluorobenzamide: Finally, the intermediate is coupled with 4-fluorobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-isopropylbenzamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-fluorobenzamide

Uniqueness

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3O4S2

Molecular Weight

395.4 g/mol

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C16H14FN3O4S2/c1-10(21)20-26(23,24)14-8-6-13(7-9-14)18-16(25)19-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,20,21)(H2,18,19,22,25)

InChI Key

ADYVZAADIZTHPV-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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